molecular formula C18H22 B12686279 2,6-Diisopropylbiphenyl CAS No. 262606-64-4

2,6-Diisopropylbiphenyl

Cat. No.: B12686279
CAS No.: 262606-64-4
M. Wt: 238.4 g/mol
InChI Key: MLFWXVRBZVVUTK-UHFFFAOYSA-N
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Description

2,6-Diisopropylbiphenyl (CAS 36919-88-7) is an organic compound with the molecular formula C18H22 and a molecular weight of 238.367 g/mol . This compound serves primarily as a chemical intermediate in various synthetic processes. Its application as a key solvent component has been demonstrated in the formulation of microcapsules used in carbonless paper products . In this context, mixtures containing diisopropylbiphenyl and triisopropylbiphenyl isomers are valued for their ability to effectively dissolve color-forming dyes and other core materials, contributing to the performance of the final product . As a member of the isopropylaromatic hydrocarbon family, its potential utility in research may extend to catalytic oxidation studies, a common pathway for converting similar hydrocarbons into valuable hydroperoxides, alcohols, and ketone intermediates . This product is intended for use by qualified professionals in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

262606-64-4

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

2-phenyl-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C18H22/c1-13(2)16-11-8-12-17(14(3)4)18(16)15-9-6-5-7-10-15/h5-14H,1-4H3

InChI Key

MLFWXVRBZVVUTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2,6 Diisopropylbiphenyl and Its Functionalized Derivatives

Strategies for Regioselective Diisopropylation of Biphenyl (B1667301) Scaffolds

The direct introduction of two isopropyl groups at the 2 and 6 positions of a biphenyl molecule presents a significant regiochemical challenge due to the steric hindrance and the electronic properties of the biphenyl system. Various synthetic strategies have been developed to achieve this substitution pattern.

Electrophilic Alkylation Approaches to Biphenyl Systems

Direct alkylation of biphenyl via electrophilic substitution, such as the Friedel-Crafts reaction, is a common method for introducing alkyl groups onto the aromatic rings. nih.gov This approach typically involves the reaction of biphenyl with an alkylating agent like an olefin (e.g., propylene) or an alkyl halide in the presence of a catalyst. nih.govgoogle.com

Common catalysts for this reaction include Lewis acids like aluminum chloride and solid acid catalysts such as silica-alumina and zeolites. google.com While effective in alkylating the biphenyl core, achieving high selectivity for the 2,6-diisopropyl isomer is challenging. The reaction often yields a mixture of isomers, including mono-, di-, and polyalkylated products, with a strong preference for the less sterically hindered para-substituted isomers like 4,4'-diisopropylbiphenyl. google.comresearchgate.net

The selectivity of the alkylation can be influenced by the choice of catalyst and reaction conditions. For instance, the use of shape-selective catalysts like certain zeolites (e.g., Mordenite and ZSM-5 types) can enhance the formation of specific isomers by controlling the access of the reactants to the active sites. google.com However, the synthesis of the sterically demanding 2,6-diisopropylbiphenyl via this method remains a less direct and often lower-yielding approach compared to cross-coupling strategies.

Alkylating AgentCatalystKey Observation
Propylene or ButeneZeolite (Mordenite or ZSM-5 type)High selectivity for the para-isomer. google.com
Propene[Fe]-SSZ-24Production of a mixture including 4-isopropyl-1,1′-biphenyl, 4,4′-diisopropyl-biphenyl, and 3,4′-diisopropyl-1,1′-biphenyl. rsc.org
tert-Butyl chlorideAnhydrous ferric chloride (FeCl3)Synthesis of 4,4′-Di-tert-butylbiphenyl. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Construction

Transition metal-catalyzed cross-coupling reactions provide a powerful and regioselective route to construct the this compound scaffold. nih.gov These methods involve the formation of a carbon-carbon bond between two pre-functionalized aromatic rings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for biphenyl synthesis, coupling an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgyoutube.com To synthesize this compound, one could couple 2,6-diisopropylphenylboronic acid with a suitable aryl halide (e.g., bromobenzene) or, conversely, couple phenylboronic acid with 2-bromo-1,3-diisopropylbenzene. The mild reaction conditions and high functional group tolerance make this a favored method. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of coupling sterically hindered substrates. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium complexes. For the synthesis of this compound, 2,6-diisopropylphenylmagnesium bromide could be coupled with an aryl halide.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nih.gov This method is known for its high reactivity and selectivity. The synthesis of this compound could be achieved by coupling a 2,6-diisopropylphenylzinc reagent with an aryl halide.

These cross-coupling methods offer superior control over the regiochemistry, allowing for the specific construction of the sterically hindered this compound core, which is often difficult to achieve through direct alkylation.

Coupling ReactionOrganometallic ReagentOrganohalide/TriflateCatalyst
Suzuki-MiyauraArylboronic acid/esterAryl halide/triflatePalladium complex libretexts.org
KumadaAryl Grignard reagentAryl halideNickel or Palladium complex
NegishiArylzinc reagentAryl halideNickel or Palladium complex nih.gov

Post-Synthetic Functionalization and Derivatization of this compound Architectures

Once the this compound scaffold is synthesized, it can be further functionalized to introduce a variety of substituents, leading to new ligands and materials with tailored properties. nih.govrsc.org This post-synthetic modification allows for the precise placement of functional groups on the pre-formed biphenyl core. nih.govrsc.org

Halogenation and Subsequent Carbon-Carbon Coupling Reactions

Halogenation of the this compound core introduces a reactive handle for subsequent cross-coupling reactions. mdpi.com Electrophilic aromatic substitution reactions can be employed to introduce bromine or iodine atoms at specific positions on the biphenyl rings, often directed by the existing isopropyl groups.

Once halogenated, the resulting aryl halides can undergo further carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling is a particularly powerful tool in this context. nih.gov For example, a brominated this compound derivative can be coupled with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or vinyl groups. mdpi.comgre.ac.uk This strategy allows for the construction of complex, multi-component molecular architectures based on the this compound scaffold.

Introduction of Heteroatomic Substituents Leading to Novel Aryl Systems

The introduction of heteroatoms such as phosphorus, nitrogen, and other pnictogens can lead to the formation of novel ligands and functional materials.

Phosphine Derivatives: Phosphines are a crucial class of ligands in transition-metal catalysis. nih.gov The this compound scaffold can be functionalized to incorporate phosphine groups. A common route involves the halogenation of the biphenyl core, followed by reaction with a phosphinating agent, such as a metal phosphide (B1233454) or a chlorophosphine, often via a lithiated intermediate. The resulting phosphine ligands, which benefit from the steric bulk of the diisopropylphenyl groups, can be used in a variety of catalytic applications.

Aniline (B41778) Derivatives: Aniline derivatives can be prepared by introducing a nitro group onto the this compound ring system via nitration, followed by reduction to the corresponding amine. These aniline derivatives can serve as precursors for a wide range of other functional groups or as ligands themselves. For instance, N-(anthracen-9-ylmethyl)-2,6-diisopropylaniline has been synthesized and used to create novel iminium salts. researchgate.net

Advanced Applications of 2,6 Diisopropylbiphenyl Based Architectures in Catalysis and Ligand Design

Influence of Steric Bulk and Electronic Properties of the 2,6-Diisopropylphenyl Moiety in Organometallic Systems

The 2,6-diisopropylphenyl (DIPP) group is a cornerstone in ligand design, primarily due to its profound steric and electronic influence on a metal's coordination sphere. The two ortho-isopropyl groups create a sterically congested environment, which is crucial for stabilizing metal complexes. This steric shielding can prevent catalyst deactivation pathways, such as the dimerization of active species, and can stabilize reactive intermediates. acs.org The bulk of the DIPP moiety also plays a critical role in controlling the regiochemistry and stereoselectivity of catalytic reactions by dictating the trajectory of incoming substrates. researchgate.net

Bulky substituents are known to have a substantial effect on reaction barriers and enthalpies, which can significantly increase catalyst activity. researchgate.net The steric demands of the DIPP group can enforce a specific coordination geometry around the metal center, influencing the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.

Electronically, the isopropyl groups are weak σ-donors, which increases the electron density at the metal center. This enhanced electron-donating character, compared to less substituted phenyl groups, can impact the reactivity and stability of the organometallic complex. nih.gov The interplay between these significant steric effects and the subtle electronic contributions allows for the fine-tuning of a catalyst's performance, making the DIPP group a versatile and powerful tool for ligand development. illinois.edu

Design Principles for Ligands Incorporating 2,6-Diisopropylbiphenyl Frameworks

The design of advanced ligands frequently incorporates the this compound framework to leverage its unique properties. The biphenyl (B1667301) backbone provides a rigid and well-defined scaffold that can be readily functionalized. When this scaffold is decorated with 2,6-diisopropylphenyl groups, the resulting ligands exhibit a combination of rigidity, steric bulk, and electron-richness that is highly desirable for catalysis. These ligands are engineered to create a protective, sterically hindered pocket around the metal center, which enhances stability and promotes high catalytic turnover.

Monodentate phosphinobiaryl ligands are a critical class of ligands in homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions. nbinno.com Ligands that incorporate the 2,6-diisopropylphenyl moiety are designed to be both electron-rich and sterically demanding. This combination is highly effective in promoting the formation of the active, monoligated palladium(0) species that is often required for efficient catalysis.

These ligands have demonstrated exceptional utility in a variety of C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. nbinno.com The steric bulk provided by the diisopropylphenyl groups facilitates challenging cross-coupling reactions, often allowing them to proceed under milder conditions with lower catalyst loadings. nbinno.com While direct applications in heterogeneous catalysis are less common, the principles of immobilizing these bulky phosphine (B1218219) ligands onto solid supports are being explored to combine the benefits of homogeneous activity with heterogeneous catalyst recovery.

Ligand TypeCommon AbbreviationKey Applications in Catalysis
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylXPhosSuzuki-Miyaura Coupling, Buchwald-Hartwig Amination
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyltBuXPhosC-N and C-O Bond Formation
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenylRuPhosHeck and Suzuki-Miyaura Couplings

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in organometallic chemistry, and the incorporation of 2,6-diisopropylphenyl groups has been pivotal to their success. researchgate.net NHCs bearing DIPP substituents, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its saturated analogue SIPr, are among the most frequently used NHCs in catalysis. researchgate.netresearchgate.net

The pronounced steric bulk of the DIPP groups provides exceptional kinetic stabilization to the metal center, preventing decomposition and leading to highly robust and active catalysts. researchgate.net These strong σ-donor ligands have been successfully employed in a vast range of catalytic systems, most notably in ruthenium-catalyzed olefin metathesis and palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net The stability imparted by the DIPP-substituted NHC ligands often results in catalysts with high turnover numbers and broad substrate scope. acs.org

NHC Precursor (Salt)Ligand AbbreviationCommon Catalytic Applications
1,3-Bis(2,6-diisopropylphenyl)imidazolium ChlorideIPr·HClOlefin Metathesis, Cross-Coupling
1,3-Bis(2,6-diisopropylphenyl)imidazolinium ChlorideSIPr·HClBuchwald-Hartwig Amination, α-Arylation
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium ChlorideSIPr·HClMizoroki-Heck Reaction

Mechanistic Investigations of Catalytic Reactivity Involving Diisopropylbiphenyl Substrates (e.g., Aerobic Oxidation Processes)

Mechanistic studies are crucial for understanding and optimizing catalytic processes. rsc.orgrsc.org When molecules containing the diisopropylbiphenyl framework act as substrates, their inherent steric properties can profoundly influence reaction mechanisms. In aerobic oxidation reactions, which often proceed via radical pathways, the steric hindrance of the diisopropyl groups can direct the site of oxidation and affect the stability of reactive intermediates. researchgate.netmdpi.com

Computational and Theoretical Investigations of 2,6 Diisopropylbiphenyl Stereochemistry and Reactivity

Analysis of Conformational Dynamics and Rotational Energy Barriers

The unique stereochemical nature of 2,6-diisopropylbiphenyl arises from the restricted rotation around the single bond connecting the two phenyl rings. This restriction is a direct consequence of the steric hindrance imposed by the bulky isopropyl groups at the ortho positions.

Atropisomerism is a form of stereoisomerism that results from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual conformers, known as atropisomers. wikipedia.org In substituted biphenyl (B1667301) systems, the presence of large substituents at the ortho positions (positions 2, 2', 6, and 6') can prevent the phenyl rings from becoming coplanar, thus restricting free rotation. stereoelectronics.org This phenomenon gives rise to axial chirality, where the molecule is chiral not because of a stereogenic center, but due to its non-planar, non-superimposable mirror image forms. nih.gov

For a biphenyl derivative to exhibit atropisomerism, the rotational barrier must be sufficiently high, typically defined as having a half-life of at least 1000 seconds at a given temperature, which corresponds to an energy barrier of about 93 kJ/mol (22 kcal/mol) at 27 °C. wikipedia.org The stability of these atropisomers is conferred by repulsive steric interactions that inhibit the rotation about the pivotal bond connecting the two aryl subunits. wikipedia.orgyoutube.com In the case of this compound, the sheer size of the two isopropyl groups creates a significant barrier to rotation, making it a classic example of a system capable of exhibiting atropisomerism. The molecule can exist as two stable, non-interconverting enantiomers at room temperature.

ParameterDescription
Molecule This compound
Key Structural Feature Two isopropyl groups at ortho-positions (2 and 6) of one phenyl ring.
Type of Isomerism Atropisomerism.
Source of Chirality Axial chirality due to hindered rotation around the C-C single bond connecting the phenyl rings.
Cause of Hindered Rotation Severe steric repulsion between the ortho-isopropyl groups and the ortho-hydrogens of the adjacent phenyl ring.

Beyond simple steric repulsion, more subtle intramolecular interactions play a crucial role in dictating the conformational preferences and the dynamics of rotation in substituted biphenyls. Among these, C–H/π interactions are particularly significant. A C–H/π interaction is a weak molecular force where a C-H bond acts as a weak acid and interacts with the electron cloud of a π-system (the aromatic ring). pyvot.technih.gov

The interplay between repulsive steric forces and attractive C–H/π interactions determines the molecule's preferred dihedral angle (the twist angle between the two phenyl rings) in its lowest energy state.

Quantum Chemical Characterization of Electronic Structure and Reactivity Profiles

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for characterizing the electronic properties and predicting the reactivity of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and reaction energetics. researchgate.net For a molecule like this compound, DFT calculations can be used to map out the potential energy surface for rotation around the biphenyl linkage, accurately calculating the energies of the ground state and the transition state to determine the rotational barrier.

Furthermore, DFT is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, chemists can chart the most likely pathway for a chemical reaction. nih.gov For substituted biphenyls, this could involve modeling electrophilic aromatic substitution or reactions involving the isopropyl groups. The calculations can help predict regioselectivity (where on the molecule a reaction will occur) and stereoselectivity, thus explaining the distribution of products. For instance, in related 2,6-diarylphenol systems, DFT has been used to analyze through-space electronic effects that influence properties like acidity. vu.nl

DFT ApplicationDescriptionRelevance to this compound
Geometry Optimization Finding the lowest energy structure (conformation) of the molecule. nih.govDetermines the ground-state dihedral angle and bond lengths/angles.
Frequency Calculation Predicting vibrational spectra (IR, Raman) and confirming that an optimized structure is a true energy minimum. researchgate.netCharacterizes the molecule and confirms the stability of its conformation.
Transition State Search Locating the highest energy point along a reaction coordinate, such as the planar state during ring rotation.Calculates the rotational energy barrier between atropisomers.
Reaction Pathway Modeling Mapping the energy profile of a chemical reaction.Elucidates mechanisms of reactions, such as substitution or oxidation, and predicts product ratios.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals and are crucial for understanding chemical reactivity and electronic properties. scirp.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. scirp.org For this compound, MO analysis can reveal how the bulky isopropyl groups and the twisted biphenyl core influence the distribution and energy of these frontier orbitals. This, in turn, affects its reactivity in processes like charge transfer interactions. researchgate.net

Computational methods like Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. scirp.org This allows for the theoretical prediction of spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Modeling of Molecular Interactions in Chemical and Biological Systems

The distinct shape and electronic properties of this compound make it an interesting subject for modeling its interactions with other molecules in both chemical and biological contexts. Its bulky, lipophilic nature, a result of the isopropyl groups and phenyl rings, governs how it fits into host molecules or active sites of enzymes.

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study these interactions. nih.govillinois.edu

Molecular Docking predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking studies could be used to investigate how it might bind to a receptor pocket or the cavity of a host molecule like a cyclodextrin (B1172386) or cucurbituril. The sterically demanding nature of the 2,6-diisopropylphenyl group would be a critical factor, significantly influencing the possible binding modes.

Molecular Dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time, allowing researchers to study the dynamic behavior of systems. An MD simulation could model how this compound interacts with a lipid bilayer, predicting its orientation and diffusion within the membrane, which is relevant for understanding the behavior of drug-like molecules. nih.gov

These modeling techniques are crucial for rational drug design and the development of new materials, where understanding non-covalent interactions like π-π stacking and hydrophobic interactions is key. polimi.it

Future Research Directions and Emerging Paradigms for 2,6 Diisopropylbiphenyl

Integration into Novel Functional Materials and Advanced Synthetic Platforms

The integration of the 2,6-diisopropylbiphenyl moiety into novel functional materials is a promising avenue for future research. Its rigid and bulky structure can be exploited to control the morphology and properties of polymers and liquid crystals. For instance, incorporating this unit into polymer backbones could enhance thermal stability and introduce specific mechanical properties. Bis(2,6-diisopropylphenyl)carbodiimide is already utilized as an anti-hydrolysis agent, preventing the degradation of polymers such as PET, PBT, and various polyurethanes, thereby extending their lifespan in demanding environments. specialchem.com

In the realm of liquid crystals, the introduction of sterically hindered biphenyl (B1667301) units can influence the mesomorphic behavior, potentially leading to the formation of novel nematic or discotic phases. uea.ac.ukmdpi.com The free rotation in biphenyl rings can enhance the flexibility of molecules, which is a key factor in designing new liquid crystalline materials with specific thermal and physical properties. mdpi.com Research in this area could focus on synthesizing new liquid crystal monomers containing the this compound core and investigating their phase transitions and electro-optical properties.

Furthermore, the this compound scaffold can serve as a building block for advanced synthetic platforms. Its derivatives can be functionalized to act as ligands for catalysis, where the steric bulk can be used to control the selectivity of chemical reactions. The development of chiral versions of these ligands could open doors to new asymmetric catalytic processes.

Potential Application AreaKey Feature of this compoundResearch Focus
High-Performance Polymers Steric hindrance, rigidityEnhanced thermal stability, controlled morphology
Liquid Crystals Influence on molecular packingDevelopment of novel nematic and discotic phases
Catalyst Ligands Tunable steric and electronic propertiesEnantioselective catalysis, control of reaction selectivity
Porous Organic Frameworks Defined geometry and rigidityGas storage and separation, heterogeneous catalysis

Exploration in Bio-Inspired Systems and Advanced Molecular Recognition Studies

The field of bio-inspired systems and molecular recognition offers fertile ground for the application of this compound. The design of synthetic receptors capable of selective molecular recognition is a significant challenge in supramolecular chemistry. nih.gov The well-defined three-dimensional structure of this compound makes it an excellent candidate for constructing host molecules in host-guest chemistry. rsc.org The isopropyl groups can create specific binding pockets, allowing for the selective recognition of guest molecules based on size, shape, and chemical complementarity.

Future research could focus on the synthesis of cyclophanes and other macrocycles incorporating the this compound unit. These synthetic receptors could be designed to mimic biological recognition processes, such as enzyme-substrate binding. By modifying the substituents on the biphenyl rings, the binding affinity and selectivity of these receptors can be fine-tuned. Such systems could find applications as molecular sensors for the detection of specific analytes. For instance, a sensor array based on host-guest interactions can generate unique fluorescence patterns for the identification of various molecules. nih.gov

Moreover, the bulky nature of the 2,6-diisopropylphenyl groups can be used to create biomimetic systems that replicate the function of biological channels or enzyme active sites. The steric hindrance can enforce specific conformations in larger molecular assemblies, leading to the creation of artificial ion channels or catalysts with enzyme-like specificity.

Bio-Inspired System/ApplicationRole of this compoundResearch Objective
Synthetic Receptors Forms a pre-organized binding cavitySelective recognition of small molecules and ions
Molecular Sensors Provides a selective binding siteDevelopment of fluorescent or colorimetric sensors
Biomimetic Catalysis Creates a sterically defined active siteMimicking enzyme selectivity and efficiency
Artificial Ion Channels Forms a rigid and selective pore structureControlled transport of ions across membranes

Development of Sustainable Synthetic Routes and Catalytic Methodologies

The development of sustainable and environmentally friendly synthetic methods is a critical goal in modern chemistry. Future research on this compound will likely focus on greener synthetic routes that minimize waste, energy consumption, and the use of hazardous reagents. Traditional cross-coupling reactions for the synthesis of sterically hindered biaryls often require harsh conditions and produce significant waste. nih.govorganic-chemistry.orgnih.govnih.gov

Green chemistry approaches, such as performing reactions in aqueous media or using recyclable catalysts, are highly desirable. nih.govmdpi.com The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming C-C bonds, can be adapted for the synthesis of sterically hindered biphenyls in greener solvents. nih.govnih.govnih.govnih.govmdpi.com The development of highly active and robust catalyst systems is crucial for achieving high yields and selectivity in these challenging transformations.

Another promising area of research is the use of C-H activation strategies for the synthesis of this compound and its derivatives. researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov Direct C-H functionalization avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses. Research in this area will focus on developing selective and efficient catalysts for the direct arylation of arenes, which is a significant challenge for sterically hindered substrates. Metal-free catalytic systems are also being explored as a more sustainable alternative to traditional metal-catalyzed reactions. rsc.org

Synthetic StrategyAdvantagesResearch Challenges
Aqueous Suzuki-Miyaura Coupling Use of a green solvent, catalyst recyclabilityOvercoming low solubility of organic substrates, catalyst deactivation
Direct C-H Arylation High atom economy, reduced synthetic stepsAchieving high regioselectivity, functional group tolerance
Metal-Free Catalysis Avoids use of precious or toxic metalsDeveloping highly active and selective catalysts
Flow Chemistry Improved safety, scalability, and efficiencyOptimization of reaction conditions for sterically hindered couplings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-diisopropylbiphenyl, and how can regioselectivity challenges be addressed?

  • Methodology : While direct synthesis data for this compound is limited, analogous methods for 4,4’-diisopropylbiphenyl (e.g., Friedel-Crafts alkylation of biphenyl with isopropyl halides or alcohols) can be adapted . Key challenges include achieving regioselectivity at the 2,6-positions. Computational modeling (e.g., DFT) or steric-directed catalysis (e.g., bulky Lewis acids) may improve selectivity. Validate purity using HPLC or GC-MS, and compare with reference standards where available .

Q. How should researchers characterize the physical-chemical properties of this compound given limited experimental data?

  • Methodology : Use estimated parameters (e.g., log P = 6.64 for diisopropylbiphenyl isomers via group contribution methods) as provisional guides . Experimentally determine melting/boiling points via differential scanning calorimetry (DSC) and vapor pressure using thermogravimetric analysis (TGA). Solubility can be assessed via shake-flask methods in solvents like hexane or ethanol. Cross-validate with computational tools (e.g., COSMO-RS) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Methodology : While stability data for this compound is scarce, analogous diisopropylbiphenyl isomers show thermal stability up to 200°C but may decompose under oxidative conditions . Store under inert gas (N₂/Ar) at 4°C, and avoid prolonged exposure to light. Monitor degradation via FT-IR or NMR for carbonyl/byproduct formation .

Advanced Research Questions

Q. How can catalytic oxidation pathways of this compound be systematically investigated?

  • Methodology : Adapt protocols from studies on 4,4’-diisopropylbiphenyl and 2,6-diisopropylnaphthalene. Use catalysts like CuCl₂/TBAB or NHPI/Co(II) under oxygen flow . Monitor reaction intermediates (peroxides, alcohols, ketones) using GC-MS or LC-TOF. Kinetic studies (e.g., Arrhenius plots) can elucidate activation energies. Compare selectivity trends with steric/electronic simulations (e.g., Hammett plots) .

Q. What experimental strategies resolve contradictions in estimated vs. observed properties of this compound?

  • Methodology : Address discrepancies (e.g., log P estimates vs. experimental octanol-water partitioning) via collaborative validation. Use high-purity samples and standardized OECD 117 shake-flask protocols. Publish datasets in open-access repositories to mitigate reliance on outdated models .

Q. How can researchers design robust degradation studies for this compound in environmental matrices?

  • Methodology : Simulate environmental conditions (e.g., UV exposure, microbial consortia) and quantify degradation products via HRMS/MS. Include controls for abiotic degradation. Use isotopic labeling (e.g., ¹³C) to trace metabolic pathways in soil/water systems .

Q. What advanced analytical techniques are suitable for resolving structural isomers in diisopropylbiphenyl mixtures?

  • Methodology : Employ chiral HPLC with polysaccharide-based columns or 2D-NMR (e.g., NOESY) to distinguish 2,6- from 4,4’-isomers. Couple with computational crystallography (e.g., XRD predictions) for absolute configuration assignments .

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